molecular formula C26H23ClNOP B14651761 (Benzamidomethyl)(triphenyl)phosphanium chloride CAS No. 52111-52-1

(Benzamidomethyl)(triphenyl)phosphanium chloride

Katalognummer: B14651761
CAS-Nummer: 52111-52-1
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: MBWRDFYRDJOEDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Benzamidomethyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a benzamidomethyl group and a triphenylphosphine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Benzamidomethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then treated with benzamide to yield the final product . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(Benzamidomethyl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Wissenschaftliche Forschungsanwendungen

(Benzamidomethyl)(triphenyl)phosphanium chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Benzamidomethyl)(triphenyl)phosphanium chloride involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in various chemical reactions, such as the Wittig reaction, where the ylide reacts with carbonyl compounds to form alkenes . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in similar reactions.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness

(Benzamidomethyl)(triphenyl)phosphanium chloride is unique due to the presence of the benzamidomethyl group, which imparts distinct reactivity and properties compared to other triphenylphosphine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Eigenschaften

CAS-Nummer

52111-52-1

Molekularformel

C26H23ClNOP

Molekulargewicht

431.9 g/mol

IUPAC-Name

benzamidomethyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C26H22NOP.ClH/c28-26(22-13-5-1-6-14-22)27-21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H

InChI-Schlüssel

MBWRDFYRDJOEDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.